4-Amino-1-(thiophen-2-YL)butan-1-one
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Overview
Description
4-Amino-1-(thiophen-2-yl)butan-1-one is a compound that features a thiophene ring, which is a five-membered heteroaromatic ring containing sulfur. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(thiophen-2-yl)butan-1-one typically involves the reaction of thiophene derivatives with various reagents. One common method involves the reaction of (thiophen-2-yl)magnesium bromide with propylene oxide to yield 1-(thiophen-2-yl)-2-hydroxypropane. This intermediate is then reacted with phosphorus tribromide to form 1-(thiophen-2-yl)-2-bromopropane, which is finally reacted with methylamine to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(thiophen-2-yl)butan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
4-Amino-1-(thiophen-2-yl)butan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: The compound is used in the production of materials with specific electronic properties, such as organic semiconductors
Mechanism of Action
The mechanism of action of 4-Amino-1-(thiophen-2-yl)butan-1-one involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and interact with cellular receptors. These interactions are mediated by the thiophene ring and the amino group, which can form hydrogen bonds and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, which is a five-membered ring containing sulfur.
2-Aminothiophene: A derivative with an amino group at the 2-position.
Thiophene-2-carboxylic acid: A derivative with a carboxyl group at the 2-position.
Uniqueness
4-Amino-1-(thiophen-2-yl)butan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group and the butanone moiety allows for unique interactions and reactivity compared to other thiophene derivatives .
Properties
Molecular Formula |
C8H11NOS |
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Molecular Weight |
169.25 g/mol |
IUPAC Name |
4-amino-1-thiophen-2-ylbutan-1-one |
InChI |
InChI=1S/C8H11NOS/c9-5-1-3-7(10)8-4-2-6-11-8/h2,4,6H,1,3,5,9H2 |
InChI Key |
WTDNBFVMPRVJGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCCN |
Origin of Product |
United States |
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